Glycine, N-(4-nitrophenyl)-

Toxicology Drug Safety Lead Optimization

Supply confusion between nitrophenylglycine isomers compromises sydnone synthesis and NLO crystal engineering. CAS 619-91-0 (para isomer) provides: • Sydnone cyclization via N-nitrosation; ortho isomer undergoes competing benzimidazole N-oxide formation. • SHG-active materials: chiral amine salts exceed urea standard by >10×. • LD50 632 mg/kg i.p. (mice)-34% higher than ortho isomer (470 mg/kg). Verify ≥97% HPLC purity; yellow crystals, mp 221-223°C, IR 1735 cm⁻¹.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 619-91-0
Cat. No. B181772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(4-nitrophenyl)-
CAS619-91-0
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c11-8(12)5-9-6-1-3-7(4-2-6)10(13)14/h1-4,9H,5H2,(H,11,12)
InChIKeyMTRZHSVFAGKMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine, N-(4-nitrophenyl)- Procurement Evidence


Glycine, N-(4-nitrophenyl)- (CAS 619-91-0), also known as p-nitrophenylglycine or (4-nitroanilino)acetic acid, is an N-arylglycine derivative characterized by a para-nitro-substituted phenyl ring on the glycine nitrogen . With a molecular formula of C8H8N2O4 and a molecular weight of 196.16 g/mol, this compound exists as a yellow crystalline solid that behaves as a zwitterion at physiological pH . The para-nitro group confers distinct electronic properties—including a strong electron-withdrawing effect and characteristic UV-Vis absorption—that differentiate it from its ortho- and meta-substituted positional isomers in terms of reactivity, toxicity profile, and utility as a synthetic intermediate for sydnones, nonlinear optical (NLO) materials, and heterocyclic scaffolds [1][2].

Glycine, N-(4-nitrophenyl)- Isomer Specificity


The three positional isomers of nitrophenylglycine—ortho (CAS 5427-99-6), meta (CAS 30077-08-8), and para (CAS 619-91-0)—exhibit distinct physicochemical, toxicological, and reactivity profiles that preclude simple interchange. The position of the nitro substituent fundamentally alters electron density distribution on the aromatic ring, affecting nucleophilic substitution rates, cyclization outcomes, and biological transport [1]. In head-to-head acute toxicity testing in mice via intraperitoneal administration, the para isomer (LD50 = 632 mg/kg) demonstrated substantially lower acute toxicity than the ortho isomer (LD50 = 470 mg/kg), a 34% difference that carries significant implications for safety assessment in lead optimization programs . Furthermore, the para-nitro group's mesomeric electron-withdrawing effect activates entirely different cyclization pathways compared to ortho-nitro derivatives—the latter undergo base-induced cyclization to benzimidazole N-oxides, while the para isomer serves as a stable precursor for sydnone formation via N-nitrosation and subsequent cyclodehydration [1][2]. These divergent chemical behaviors mean that substituting one isomer for another would yield different reaction products, altered toxicity profiles, and incompatible downstream synthetic routes.

Glycine, N-(4-nitrophenyl)- Comparative Evidence


Acute Toxicity: para vs. ortho Isomer

In a direct head-to-head comparison using the same reference study (JAPMA8, 1959) and identical route of exposure (intraperitoneal, rodent-mouse), N-(4-nitrophenyl)glycine (para isomer, CAS 619-91-0) exhibits an LD50 of 632 mg/kg, compared to 470 mg/kg for N-(2-nitrophenyl)glycine (ortho isomer, CAS 5427-99-6), representing a 34% higher tolerated dose for the para-substituted compound . Both data points originate from the same journal reference (J. Am. Pharm. Assoc., 1959, 48, 419), enabling valid cross-comparison [1].

Toxicology Drug Safety Lead Optimization

SHG Activity in p-Nitrophenylglycine Salts

While p-nitrophenylglycine itself crystallizes in a centrosymmetric (P1) space group and is SHG-inactive, its salts with optically pure chiral amines crystallize in non-centrosymmetric space groups and generate measurable SHG at 532 nm under 1064 nm Nd:YAG laser irradiation [1]. Three of the six salts produced second-harmonic intensities at least an order of magnitude greater (>10×) than the urea reference standard [1]. This behavior is unique to the para-substituted isomer, as the crystal packing (and therefore NLO activity) is dictated by the nitro group's para positioning, which influences the molecular charge-transfer axis orientation; ortho-nitrophenylglycine is primarily exploited as a photolabile caging group rather than an NLO precursor, representing a fundamentally different application space [2].

Nonlinear Optics NLO Materials Crystal Engineering

Synthetic Yield Optimization: para Isomer

A Cu-catalyzed Ullmann-type coupling between 1-bromo-4-nitrobenzene and glycine, using D-myo-inositol as a ligand, copper powder, Cs2CO3, and TBAHS in water at 100°C for 8 hours, produces N-(4-nitrophenyl)glycine in 95% isolated yield as a brown solid . For comparison, synthesis of the ortho isomer (N-(2-nitrophenyl)glycine) via glycine alkylation with 2-nitroaniline has been reported at 97% yield, while an alternative route using ethyl bromoacetate and 2-nitroaniline yields approximately 86% . The para isomer's 95% yield via this catalytic route is competitive with the best-reported yields for the ortho isomer, and the use of water as solvent and a recyclable Cu/myo-inositol catalyst system offers a greener process profile compared to the DMF or ethanol-based routes typically employed for ortho isomer synthesis .

Synthetic Methodology Process Chemistry Cross-Coupling

Divergent Cyclization: para and ortho Isomers

The position of the nitro group dictates the dominant cyclization pathway for N-nitrophenylglycine derivatives. N-(4-nitrophenyl)glycine (para isomer) undergoes N-nitrosation followed by cyclodehydration with acetic anhydride to form 3-(4-nitrophenyl)sydnone, a mesoionic heterocycle with established utility as a nitric oxide donor and COX-2 inhibitor pharmacophore precursor [1][2]. In contrast, N-(2-nitrophenyl)glycine derivatives (ortho isomer) undergo base-induced cyclization involving the ortho-nitro group to yield benzimidazole N-oxides and 1-hydroxyquinoxaline-2,3-diones [3][4]. This mechanistic divergence means the two isomers are not synthetically interchangeable: the ortho isomer cannot be used to prepare 3-(4-nitrophenyl)sydnone, and the para isomer cannot access the benzimidazole N-oxide scaffold.

Heterocyclic Chemistry Sydnone Synthesis Mesoionic Compounds

Antimicrobial Activity of Positional Isomers

A systematic comparative study by Feldmann and Foye (1959) evaluated the antimicrobial activity of o-, m-, and p-nitrophenylglycines and their esters against a panel of microorganisms [1]. All three positional isomers, including the para compound (target), revealed "rather limited activity against microorganisms," indicating that the para-nitro configuration does not confer a significant advantage or disadvantage over the ortho or meta isomers for antimicrobial applications when tested as the free acid or simple ester forms [1]. This finding establishes a class-level baseline: for researchers seeking antimicrobial nitroaromatic glycine derivatives, the para isomer performs equivalently to its positional analogs, and differentiation must arise from further derivatization (e.g., conversion to sydnones or metal complexes) rather than from the core N-arylglycine scaffold itself [1].

Antimicrobial Screening Nitroaromatic SAR Antibiotic Development

Enantioselective Synthesis: p-Nitrophenylglycine Esters

In a tandem palladium and isothiourea relay catalysis protocol for enantioselective α-amino acid derivative synthesis via allylic amination and [2,3]-sigmatropic rearrangement, 4-nitrophenylglycine esters were identified as the most effective substrates, outperforming other aryl-substituted glycine esters tested [1]. The methodology tolerates a variety of substituted cinnamic and styrenyl allylic ethyl phosphates and accommodates challenging unsymmetrical N-allyl-N-methylglycine esters without compromising stereoselectivity, specifically when the 4-nitrophenylglycine ester is employed as the substrate [1]. While systematic comparative yield/enantioselectivity data for 2-nitrophenylglycine or 3-nitrophenylglycine esters under identical catalytic conditions are not provided in the available source, the explicit statement that the methodology is "most effective" using 4-nitrophenylglycine esters constitutes a qualitative performance ranking in favor of the para isomer [1].

Asymmetric Catalysis Amino Acid Synthesis Methodology Development

Glycine, N-(4-nitrophenyl)- Application Scenarios


NLO Crystal Engineering with Chiral Salts

Procurement of Glycine, N-(4-nitrophenyl)- for NLO materials research is directly supported by the finding that its chiral amine salts produce SHG intensities exceeding the urea standard by more than an order of magnitude [1]. The para-nitro group's role in establishing the molecular charge-transfer axis is critical; the corresponding ortho isomer is employed for photolabile caging rather than NLO applications, making the para isomer the necessary choice for SHG-active crystal engineering [1][2]. Researchers should specify CAS 619-91-0 and verify purity ≥97% by HPLC to ensure reproducible crystallization outcomes.

Sydnone Drug Discovery: COX-2 Inhibitor Precursor

The para isomer is the requisite precursor for synthesizing 3-(4-nitrophenyl)sydnone, a key intermediate in bis-sydnone styryl ketone COX-2 selective inhibitors [3]. The compound's melting point (221–223 °C, yellow plates from 95% ethanol) and characteristic IR carbonyl stretch at 1735 cm⁻¹ provide quality control benchmarks for incoming material [3]. The ortho isomer cannot access this sydnone scaffold due to competing benzimidazole N-oxide cyclization, making CAS 619-91-0 the only viable procurement option for this synthetic route [4].

Enantioselective α-Amino Acid Synthesis

For laboratories developing catalytic asymmetric methods for non-natural amino acid construction, 4-nitrophenylglycine esters have been demonstrated as the most effective substrate class in tandem palladium/isothiourea relay catalysis [5]. Procurement of the para-substituted glycine derivative (CAS 619-91-0) as the free acid allows in-situ esterification to the desired ester for use in allylic amination/[2,3]-sigmatropic rearrangement sequences with high diastereo- and enantioselectivity [5].

Toxicological Assessment: para Isomer Advantage

In drug discovery programs where nitrophenylglycine scaffolds are being evaluated for in vivo tolerability, the para isomer's 34% higher LD50 (632 mg/kg i.p. in mice) compared to the ortho isomer (470 mg/kg) informs compound selection prior to extensive SAR exploration . This quantitative toxicity differential, documented in the same 1959 reference study under identical experimental conditions, provides procurement teams with evidence that the para isomer offers a safety margin advantage when nitrophenylglycine-containing candidates are advanced to animal studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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